molecular formula C11H13N3OS B1608140 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 666724-62-5

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No. B1608140
CAS RN: 666724-62-5
M. Wt: 235.31 g/mol
InChI Key: OJPXCOCLYNNCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, also known as DPTH, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is still being studied, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis through the activation of caspases. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation. In anti-inflammatory activity, this compound has been shown to inhibit the production of inflammatory cytokines by suppressing the activity of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation. In anti-inflammatory activity, this compound has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility, stability, and potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments, including its limited solubility and potential toxicity at high doses.

Future Directions

There are several future directions for research on 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide. In cancer research, future studies could focus on optimizing the dose and delivery of this compound for maximum efficacy. In neuroprotection, future studies could focus on the potential of this compound in treating neurodegenerative diseases. In anti-inflammatory activity, future studies could focus on the development of this compound as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion:
This compound is a synthetic compound that has shown potential as a therapeutic agent in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been studied for its potential as a therapeutic agent in various fields, including cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to have a protective effect on neurons and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory activity, this compound has been shown to inhibit the production of inflammatory cytokines and may have potential in treating inflammatory diseases such as arthritis.

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-4-8(2)14(7)9-5-6-16-10(9)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPXCOCLYNNCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384451
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

666724-62-5
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 3
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 4
Reactant of Route 4
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 5
Reactant of Route 5
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Reactant of Route 6
Reactant of Route 6
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.